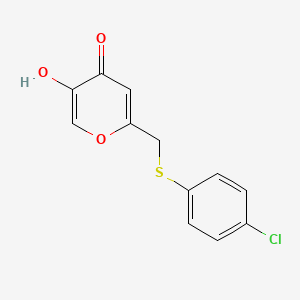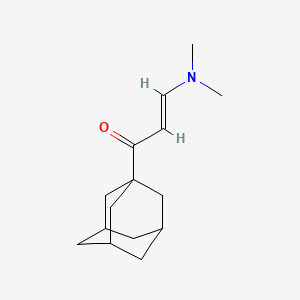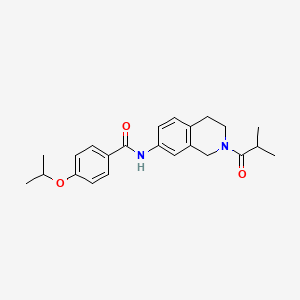
N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-isopropoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-isopropoxybenzamide, also known as L-765,314, is a synthetic compound that belongs to the class of benzamide derivatives. It has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience.
Wissenschaftliche Forschungsanwendungen
Catalysis and Synthetic Applications
The development of novel synthetic methodologies utilizing N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-isopropoxybenzamide and related compounds has seen significant interest. For example, a Rh(III)-catalyzed oxidative olefination process by directed C-H bond activation of N-methoxybenzamides showcases the versatility of using N-O bonds as internal oxidants. This method is noted for its mildness, practicality, selectivity, and high yield, with the substitution of the directing/oxidizing group allowing for the selective formation of valuable tetrahydroisoquinolinone products (Rakshit et al., 2011).
Medical Imaging and Diagnostic Applications
In the realm of medical imaging and diagnostics, compounds structurally related to this compound have been explored for their potential. A study evaluating the safety, dosimetry, and feasibility of imaging tumor proliferation in humans using a cellular proliferative marker, demonstrates the promise of such compounds for clinical applications. The study found significant correlations between tumor uptake values and the proliferative status of solid tumors, making these agents valuable for assessing cellular proliferation in tumors (Dehdashti et al., 2013).
Drug Development and Pharmacological Studies
In drug development, the design and synthesis of novel compounds for therapeutic applications are of paramount importance. A study detailing the development of a practical and scalable synthetic route to a novel If channel inhibitor showcases the importance of efficient synthesis in medicinal chemistry. This research highlights the challenges and solutions in developing large-scale synthetic routes for pharmacologically active compounds, demonstrating the critical role of chemical synthesis in the development of new therapeutics (Yoshida et al., 2014).
Chemical Structure and Biological Activity
Research into the structure-activity relationships of tetrahydroisoquinoline derivatives has provided insights into their potential bronchodilator and anticonvulsant activities. Studies identifying and evaluating the anticonvulsant activity of N-(tetrahydroisoquinolinyl)-2-methoxybenzamides have contributed to the understanding of the chemical basis for pharmacological effects. These investigations underscore the intricate relationship between molecular structure and biological function, paving the way for the development of new drugs with specific therapeutic targets (Chan et al., 1998).
Eigenschaften
IUPAC Name |
N-[2-(2-methylpropanoyl)-3,4-dihydro-1H-isoquinolin-7-yl]-4-propan-2-yloxybenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O3/c1-15(2)23(27)25-12-11-17-5-8-20(13-19(17)14-25)24-22(26)18-6-9-21(10-7-18)28-16(3)4/h5-10,13,15-16H,11-12,14H2,1-4H3,(H,24,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJEPZGLCOLDZCC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)C3=CC=C(C=C3)OC(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-[3-(4-Ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(2-thienylsulfonyl)piperidine](/img/structure/B2362677.png)

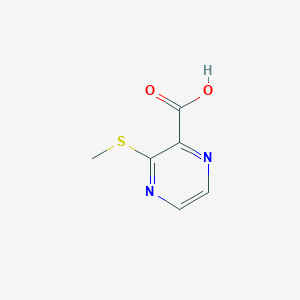
![1-[4-[(E)-2-phenylethenyl]phenyl]ethanone](/img/structure/B2362683.png)

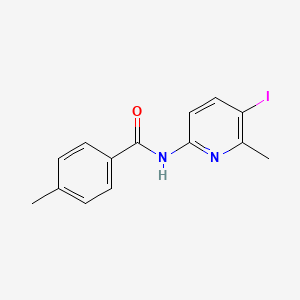
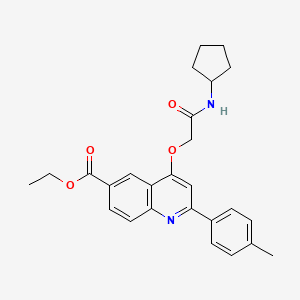

![2-(2-Chloro-6-fluorophenyl)-1-(4-(2-fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)ethan-1-one](/img/structure/B2362692.png)
